molecular formula C20H27ClN2O2 B3444335 1-(3-chlorobenzoyl)-N-cycloheptyl-4-piperidinecarboxamide

1-(3-chlorobenzoyl)-N-cycloheptyl-4-piperidinecarboxamide

Cat. No. B3444335
M. Wt: 362.9 g/mol
InChI Key: HVOQEHSQMVGJSN-UHFFFAOYSA-N
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Description

The compound “1-(3-chlorobenzoyl)-N-cycloheptyl-4-piperidinecarboxamide” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a cycloheptyl group, which is a seven-membered carbon ring. It also has a 3-chlorobenzoyl group, which consists of a benzene ring with a chlorine atom and a carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The piperidine ring and the cycloheptyl group could potentially have different conformations, and the orientation of the 3-chlorobenzoyl group could also vary .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amide bond might be hydrolyzed under acidic or basic conditions. The benzoyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its activity would depend on its ability to interact with specific biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Handling of this compound should be done with appropriate safety precautions .

properties

IUPAC Name

1-(3-chlorobenzoyl)-N-cycloheptylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN2O2/c21-17-7-5-6-16(14-17)20(25)23-12-10-15(11-13-23)19(24)22-18-8-3-1-2-4-9-18/h5-7,14-15,18H,1-4,8-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOQEHSQMVGJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-benzoyl)-piperidine-4-carboxylic acid cycloheptylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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